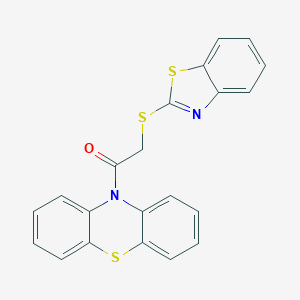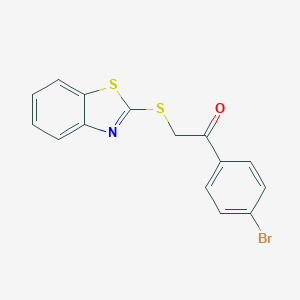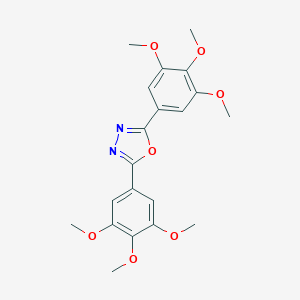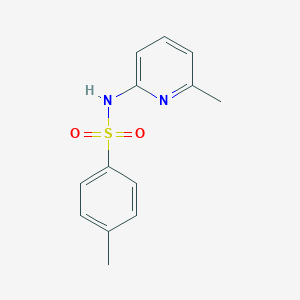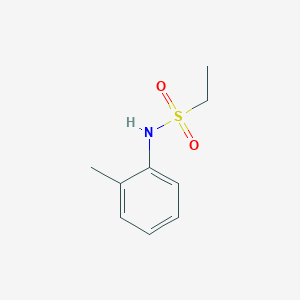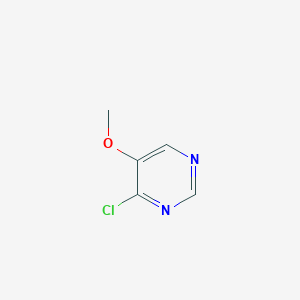
4-Chloro-5-methoxypyrimidine
描述
4-Chloro-5-methoxypyrimidine is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the fifth position of the pyrimidine ring. This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in most organic solvents such as ethanol, ether, and chloroform, but insoluble in water .
作用机制
Target of Action
4-Chloro-5-methoxypyrimidine is a derivative of pyrimidine . Pyrimidines are known to have a wide range of pharmacological applications and are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of biological effects .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biochemical pathways, including those involved in cancer, inflammation, hypertension, and microbial infections .
Pharmacokinetics
It is noted that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are given special attention in the synthesis of pyrimidine derivatives .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, fluoropyrimidines, a class of pyrimidine derivatives, have been found to inhibit thymidylate synthase (TS), an enzyme involved in DNA synthesis .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxypyrimidine generally involves the reaction of pyrimidine with chloromethyl chloroformate. The process includes the following steps:
Reaction with Chloromethyl Chloroformate: Pyrimidine is reacted with chloromethyl chloroformate in the presence of a base such as sodium bicarbonate in an organic solvent like ethanol.
Methoxylation: The intermediate product is then treated with methanol and sodium hydroxide to introduce the methoxy group at the fifth position.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Chlorination: Pyrimidine is chlorinated using chloromethyl chloroformate in the presence of a catalyst.
Methoxylation: The chlorinated intermediate is then methoxylated using methanol and a base such as sodium hydroxide.
化学反应分析
4-Chloro-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Methoxylation: The methoxy group can be further modified through reactions with other reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Substituted Pyrimidines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Various oxidized or reduced forms of the compound.
科学研究应用
4-Chloro-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and dyes
相似化合物的比较
4-Chloro-5-methoxypyrimidine can be compared with other similar compounds such as:
4-Chloro-5-fluoro-2-methoxypyrimidine: This compound has a fluorine atom instead of a chlorine atom at the fifth position, which can alter its reactivity and applications.
4,6-Dichloro-5-methoxypyrimidine: This compound has an additional chlorine atom at the sixth position, which can influence its chemical properties and biological activities.
Uniqueness: The presence of both chlorine and methoxy groups in this compound makes it a versatile intermediate for various chemical reactions and applications. Its unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .
属性
IUPAC Name |
4-chloro-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMIYYREUVYVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451598 | |
| Record name | 4-Chloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-85-2 | |
| Record name | 4-Chloro-5-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chloro-5-methoxypyrimidine in the synthesis of Avitriptan?
A1: this compound serves as a crucial building block in the final stages of Avitriptan synthesis []. The research paper describes a multi-step process where this compound is coupled with a chloropropylindole intermediate (compound 35) already linked to a piperazine molecule (compound 26). This reaction sequence ultimately leads to the formation of Avitriptan. []
Q2: Were there any improvements in the synthesis of this compound during this research?
A2: Yes, the researchers reported achieving significant improvements in synthesizing this compound, along with other starting materials like hydrazine (compound 6) and 5-chlorovaleraldehyde (compound 20) []. Although the paper doesn't delve into the specifics of these improvements, it highlights their importance in achieving a more efficient overall synthesis of Avitriptan.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
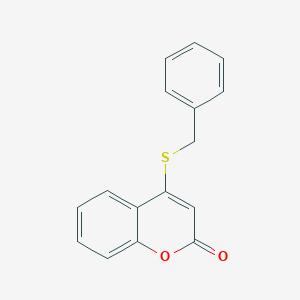
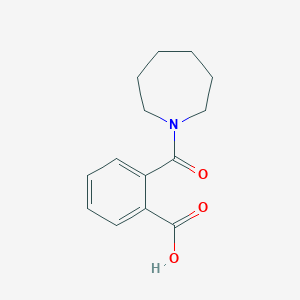
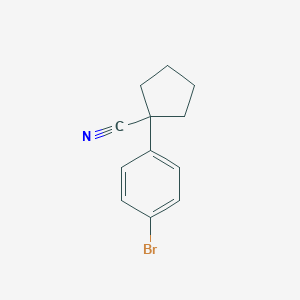
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)


